4-Carboxy-benzaldehyd-thiosemicarbazon
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Overview
Description
4-Carboxy-benzaldehyd-thiosemicarbazon is an organic compound that consists of a benzene ring substituted with both an aldehyde and a carboxylic acid, along with a thiosemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-benzaldehyd-thiosemicarbazon typically involves the reaction of 4-carboxybenzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-benzaldehyd-thiosemicarbazon undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The thiosemicarbazone group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-Carboxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Carboxy-benzaldehyd-thiosemicarbazon has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and organocatalysis.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Studied for its anticancer activities, particularly against breast cancer and glioma cell lines.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Carboxy-benzaldehyd-thiosemicarbazon involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. For instance, it can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Carboxybenzaldehyde: Lacks the thiosemicarbazone group, making it less versatile in biological applications.
Thiosemicarbazide: Does not have the benzaldehyde moiety, limiting its use in coordination chemistry.
Uniqueness
4-Carboxy-benzaldehyd-thiosemicarbazon is unique due to the presence of both the carboxylic acid and thiosemicarbazone groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
122-92-9 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-[(carbamothioylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-1-3-7(4-2-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15) |
InChI Key |
SZNRQLCFVYZPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)C(=O)O |
Origin of Product |
United States |
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